5-Ethoxypyrimidine-2,4-diamine
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Overview
Description
5-Ethoxypyrimidine-2,4-diamine: is an organic compound belonging to the class of aminopyrimidines It features a pyrimidine ring substituted with ethoxy and amino groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyrimidine-2,4-diamine typically involves the reaction of ethoxy-substituted precursors with appropriate amination agents. One common method includes the cyclization of ethoxy-substituted malononitrile with guanidine derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxypyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation catalysts.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo-pyrimidine derivatives.
Reduction: Formation of reduced aminopyrimidine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Ethoxypyrimidine-2,4-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents. Its derivatives have been studied for their activity against cancer cell lines and bacterial strains .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its role as an intermediate makes it valuable in the production of various commercial products .
Mechanism of Action
The mechanism of action of 5-Ethoxypyrimidine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as dihydrofolate reductase, leading to the disruption of folate metabolism in cells. This inhibition can result in the suppression of cell proliferation, making it effective against rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: A closely related compound with similar structural features but lacking the ethoxy group.
5-Methoxypyrimidine-2,4-diamine: Similar to 5-Ethoxypyrimidine-2,4-diamine but with a methoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with specific molecular targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-ethoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H10N4O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H4,7,8,9,10) |
InChI Key |
BQKLLDSOMOBSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(N=C1N)N |
Origin of Product |
United States |
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